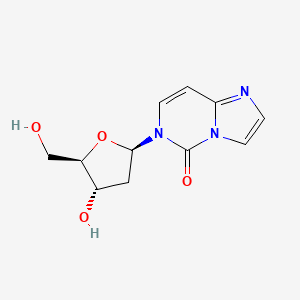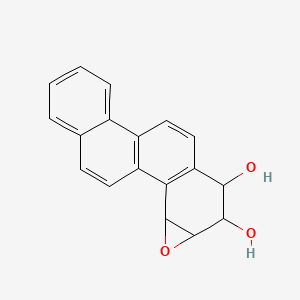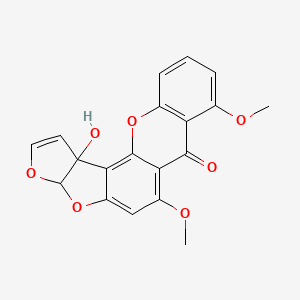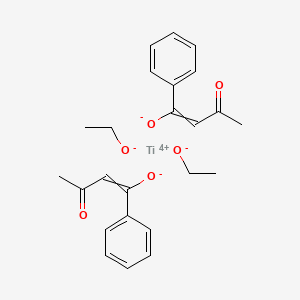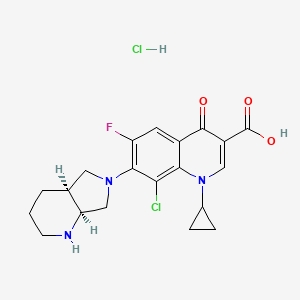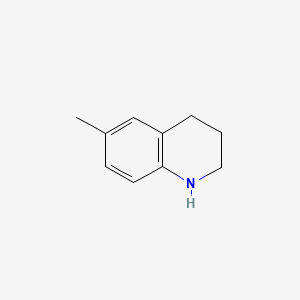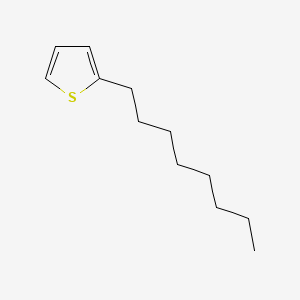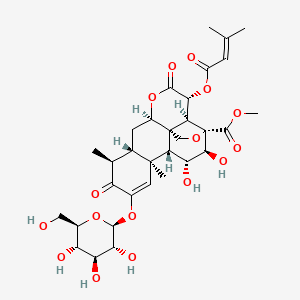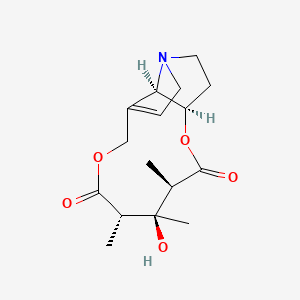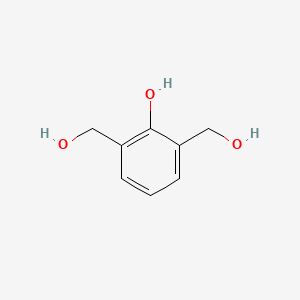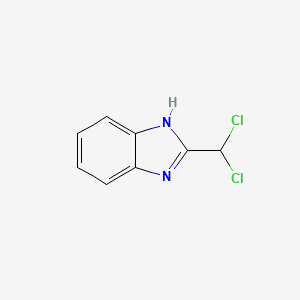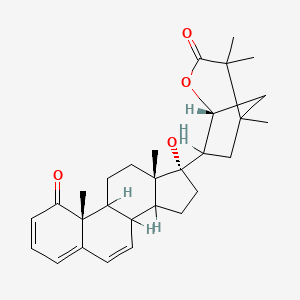
Acnistin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acnistin B is a natural product found in Dunalia solanacea with data available.
Applications De Recherche Scientifique
Pharmacodynamics and Therapeutic Efficacy
Acnistin B, as a part of the acitretin group, demonstrates substantial pharmacodynamic properties and therapeutic efficacy in treating severe psoriasis and other dermatoses. Acitretin modulates cell proliferation, particularly in hyperproliferative conditions such as psoriasis or neoplasia, by inhibiting epidermal cell growth and differentiation. This action is likely mediated through target receptors such as cellular retinoic acid binding protein (CRABP), the epidermal growth factor (EGF) receptor, and retinoic acid nuclear receptors (RARs). Moreover, acitretin exhibits immunomodulatory and anti-inflammatory effects, potentially by inhibiting polymorphonuclear leukocyte accumulation in the stratum corneum and stimulating T cell-mediated cytotoxicity (Pilkington & Brogden, 1992).
Pharmacokinetics
The pharmacokinetic profile of acitretin indicates its rapid absorption and widespread distribution in the body after oral administration, with peak plasma concentrations achieved approximately 1.9 hours post-administration. The systemic bioavailability of acitretin is about 60%, and it shows extensive binding to albumin and a high affinity for CRABP. Notably, acitretin's lack of sequestration into deep fatty storage sites and its short terminal elimination half-life, compared to its precursor etretinate, mark a significant advantage in its pharmacokinetic behavior. Despite its therapeutic benefits, caution is advised due to acitretin's teratogenic potential, necessitating effective contraceptive measures for women of childbearing potential (Pilkington & Brogden, 1992).
Molecular and Cellular Impact
Acitretin's molecular and cellular impact is primarily observed in the treatment of dermatological conditions. Its action at the molecular level involves binding to target receptors and modulating the expression of genes related to cell growth, differentiation, and immune response. The inhibition of epidermal cell growth and the anti-inflammatory effects make acitretin a potent agent for treating psoriasis and other related dermatoses. Its role in affecting the rate, intensity, or outcome of interspecific aggression further demonstrates its complex interactions at the cellular level, contributing to its pharmacodynamic properties (Pilkington & Brogden, 1992).
Therapeutic Uses and Clinical Studies
Clinical studies and trials highlight the effectiveness of acitretin in treating severe forms of psoriasis and other dermatological conditions. The drug has shown promising results in reducing the severity of scaling, erythema, and epidermal induration. Moreover, its efficacy is enhanced when combined with therapies like psoralen-ultraviolet A photochemotherapy (PUVA) or ultraviolet B irradiation (UVB), as these combinations reduce the time to lesion clearance and the total radiation dose, improving overall safety (Pilkington & Brogden, 1992).
Propriétés
Numéro CAS |
157998-91-9 |
|---|---|
Nom du produit |
Acnistin B |
Formule moléculaire |
C29H38O4 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1 |
Clé InChI |
PUUBDLMPBUSJAL-GPGMWLRRSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C |
SMILES |
CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |
SMILES canonique |
CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |
Synonymes |
acnistin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




